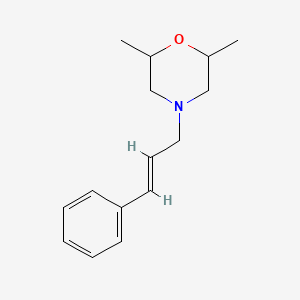
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine, also known as DPPM, is a chemical compound that is widely used in scientific research. It belongs to the class of morpholine derivatives and has gained significant attention due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is not well understood, but it is believed to involve the coordination of the nitrogen atom of the morpholine ring with the metal center. This coordination leads to the stabilization of the metal complex, which enhances its catalytic activity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and does not cause significant harm to living organisms. Further research is needed to fully understand the biological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is its high stability and low toxicity, which make it an ideal ligand for organometallic chemistry. It also exhibits excellent solubility in various solvents, which enhances its versatility in different reaction conditions. However, one of the main limitations of this compound is its high cost, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the research on 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine. One of the main areas of research is the development of new synthetic methods for this compound and its derivatives. This can lead to the discovery of new ligands with enhanced catalytic activity and selectivity. Another area of research is the investigation of the biological effects of this compound and its potential applications in medicinal chemistry. This can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity. Additionally, the application of this compound in materials science and nanotechnology is an area of research that holds great promise for the development of new materials with unique properties.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine involves the reaction between morpholine, acetone, and cinnamaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be enhanced by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a ligand in organometallic chemistry, where it forms stable complexes with transition metals. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-11-16(12-14(2)17-13)10-6-9-15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOKZQNFQUZPA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)
![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)

![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)

